Cas no 791642-68-7 (4-bromo-1-iodo-2-methoxy-benzene)

4-bromo-1-iodo-2-methoxy-benzene 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-1-iodo-2-methoxybenzene
- 5-Bromo-2-iodoanisole
- 4-Bromo-1-iodo-2-methoxy-benzene
- 5-Bromo-2-iodo-anisole
- ZQPKPGBEEFOTEK-UHFFFAOYSA-N
- Benzene, 4-bromo-1-iodo-2-methoxy-
- FCH1406547
- CM11652
- OR46223
- AS05451
- SY035398
- 5-BROMO-2-IODOPHENYL METHYL ETHER
- AX8213138
- AB1007865
- AB0042950
- Z0848
- A
- 791642-68-7
- CS-W020552
- DTXSID20676549
- PS-7077
- SCHEMBL2836741
- MFCD11847482
- EN300-213247
- AMY10797
- A9898
- AKOS015851815
- FT-0706916
- 4-Bromo-1-iodo-2-methoxybenzene (ACI)
- 4-Bromo-1-iodo-2-methoxybenzene;5-Bromo-2-iodophenyl methyl ether;
- DB-075561
- 4-bromo-1-iodo-2-methoxy-benzene
-
- MDL: MFCD11847482
- インチ: 1S/C7H6BrIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
- InChIKey: ZQPKPGBEEFOTEK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(OC)C(I)=CC=1
計算された属性
- せいみつぶんしりょう: 311.86500
- どういたいしつりょう: 311.86467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- PSA: 9.23000
- LogP: 3.06230
4-bromo-1-iodo-2-methoxy-benzene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
4-bromo-1-iodo-2-methoxy-benzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-bromo-1-iodo-2-methoxy-benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013034363-500mg |
5-Bromo-2-iodoanisole |
791642-68-7 | 97% | 500mg |
$847.60 | 2023-09-01 | |
Enamine | EN300-213247-2.5g |
4-bromo-1-iodo-2-methoxybenzene |
791642-68-7 | 95% | 2.5g |
$75.0 | 2023-05-31 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY035398-0.25g |
5-Bromo-2-iodoanisole |
791642-68-7 | ≥98% | 0.25g |
¥25.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY035398-10g |
5-Bromo-2-iodoanisole |
791642-68-7 | ≥98% | 10g |
¥289.00 | 2024-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067136-1g |
5-Bromo-2-iodoanisole |
791642-68-7 | 98% | 1g |
¥50.00 | 2024-07-28 | |
eNovation Chemicals LLC | K51757-1g |
4-bromo-1-iodo-2-methoxybenzene |
791642-68-7 | 97% | 1g |
$120 | 2024-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067136-5g |
5-Bromo-2-iodoanisole |
791642-68-7 | 98% | 5g |
¥240.00 | 2024-07-28 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY035398-5g |
5-Bromo-2-iodoanisole |
791642-68-7 | ≥98% | 5g |
¥147.00 | 2024-07-09 | |
abcr | AB438562-5 g |
4-Bromo-1-iodo-2-methoxybenzene; . |
791642-68-7 | 5g |
€194.70 | 2023-04-23 | ||
Apollo Scientific | OR46223-5g |
5-Bromo-2-iodoanisole |
791642-68-7 | 97% | 5g |
£52.00 | 2025-02-20 |
4-bromo-1-iodo-2-methoxy-benzene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Potassium iodide ; 1 h, rt
ごうせいかいろ 5
1.2 Reagents: Sodium carbonate , Sodium persulfate Solvents: Water ; rt
ごうせいかいろ 6
ごうせいかいろ 7
4-bromo-1-iodo-2-methoxy-benzene Raw materials
4-bromo-1-iodo-2-methoxy-benzene Preparation Products
4-bromo-1-iodo-2-methoxy-benzene 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
4-bromo-1-iodo-2-methoxy-benzeneに関する追加情報
Recent Advances in the Application of 4-Bromo-1-iodo-2-methoxy-benzene (CAS: 791642-68-7) in Chemical Biology and Pharmaceutical Research
The compound 4-bromo-1-iodo-2-methoxy-benzene (CAS: 791642-68-7) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and material science. This halogenated aromatic compound serves as a crucial intermediate in the synthesis of complex molecules, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Recent studies have highlighted its role in the development of novel therapeutics and functional materials, making it a focal point for researchers in the field.
One of the most notable applications of 4-bromo-1-iodo-2-methoxy-benzene is its use in the synthesis of biologically active compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing kinase inhibitors, where it served as a key building block for the introduction of halogenated aryl groups. The study reported that derivatives synthesized using this compound exhibited potent inhibitory activity against specific cancer-related kinases, with IC50 values in the nanomolar range. This underscores its potential in targeted cancer therapy.
In addition to its pharmaceutical applications, 4-bromo-1-iodo-2-methoxy-benzene has been employed in materials science. A recent publication in Advanced Materials detailed its use in the synthesis of organic semiconductors. The compound's ability to undergo efficient cross-coupling reactions allowed for the precise tuning of electronic properties in conjugated polymers, leading to improved charge carrier mobility. These findings open new avenues for the development of flexible electronics and optoelectronic devices.
From a mechanistic perspective, the reactivity of 4-bromo-1-iodo-2-methoxy-benzene has been extensively studied. Research published in Organic Letters in 2024 explored its behavior in palladium-catalyzed reactions, revealing that the iodine substituent undergoes oxidative addition more readily than the bromine substituent. This selectivity enables sequential functionalization, a feature that has been leveraged in the synthesis of complex heterocycles. Such insights are invaluable for designing efficient synthetic routes in medicinal chemistry.
Despite its promising applications, challenges remain in the large-scale production and handling of 4-bromo-1-iodo-2-methoxy-benzene. A 2023 review in Chemical Reviews highlighted the need for improved synthetic protocols to enhance yield and reduce byproducts. Additionally, environmental concerns related to halogenated waste have prompted investigations into greener alternatives, though the compound's unique reactivity often makes it irreplaceable in certain contexts.
In conclusion, 4-bromo-1-iodo-2-methoxy-benzene (CAS: 791642-68-7) continues to be a cornerstone in chemical biology and pharmaceutical research. Its dual functionality as a synthetic intermediate and a building block for bioactive molecules positions it at the forefront of innovation. Future research is expected to focus on optimizing its applications while addressing sustainability challenges, further solidifying its role in advancing the field.
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